molecular formula C18H17N3O13 B12860786 Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12860786
M. Wt: 483.3 g/mol
InChI Key: QMIHEVHZZOEHCB-UHFFFAOYSA-N
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Description

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three 2,5-dioxopyrrolidin-1-yl groups attached to a 2-hydroxypropane-1,2,3-tricarboxylate backbone. It is widely used in various scientific research fields due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl groups with a suitable tricarboxylate precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene, which helps in achieving moderate to good yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to interact with various molecular targets. The 2,5-dioxopyrrolidin-1-yl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in biochemical and medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its tricarboxylate backbone, which provides multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may have fewer reactive groups or different structural features.

Properties

Molecular Formula

C18H17N3O13

Molecular Weight

483.3 g/mol

IUPAC Name

tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C18H17N3O13/c22-9-1-2-10(23)19(9)32-15(28)7-18(31,17(30)34-21-13(26)5-6-14(21)27)8-16(29)33-20-11(24)3-4-12(20)25/h31H,1-8H2

InChI Key

QMIHEVHZZOEHCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(CC(=O)ON2C(=O)CCC2=O)(C(=O)ON3C(=O)CCC3=O)O

Origin of Product

United States

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